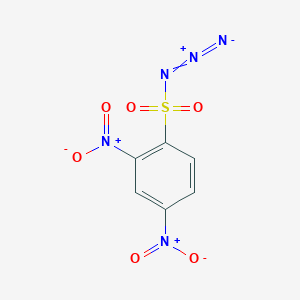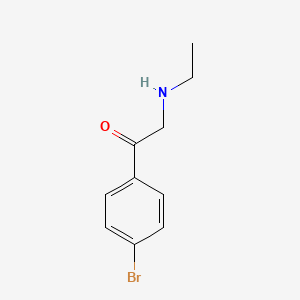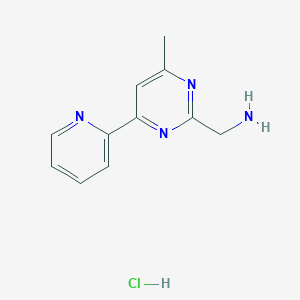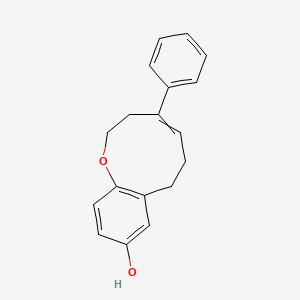
4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-ol is a heterocyclic compound that features a benzoxonin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl-substituted precursors with reagents that facilitate the formation of the benzoxonin ring. For instance, the use of catalytic amounts of acids or bases can promote the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully saturated compounds.
Aplicaciones Científicas De Investigación
4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-ol exerts its effects involves interactions with molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. The specific pathways involved can vary depending on the application and the target organism or system.
Comparación Con Compuestos Similares
4,5,6,7-Tetrahydro-1-benzoxonin-9-ol: A structurally similar compound with slight variations in the substitution pattern.
2-Amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile: Another heterocyclic compound with a selenium atom in place of oxygen.
Uniqueness: 4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-ol is unique due to its specific phenyl substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Propiedades
Fórmula molecular |
C18H18O2 |
|---|---|
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
4-phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-ol |
InChI |
InChI=1S/C18H18O2/c19-17-9-10-18-16(13-17)8-4-7-15(11-12-20-18)14-5-2-1-3-6-14/h1-3,5-7,9-10,13,19H,4,8,11-12H2 |
Clave InChI |
IKOBFUUQTANAKU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)O)OCCC(=C1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B12635596.png)
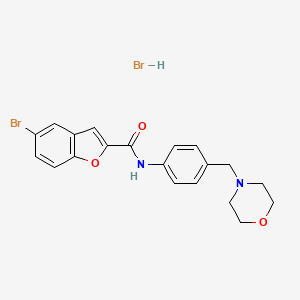
![Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-](/img/structure/B12635611.png)
![5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidine-7-thiol](/img/structure/B12635619.png)
![Methyl 4-[(methoxymethyl)sulfanyl]benzoate](/img/structure/B12635624.png)
![(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635636.png)

![(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635648.png)
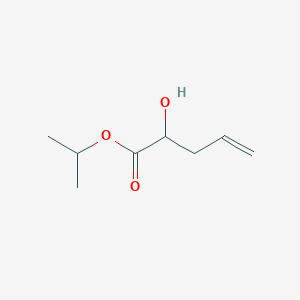
![Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-](/img/structure/B12635679.png)
